molecular formula C20H17N3 B10841355 2,6-Diphenyl-8-ethyl-1-deazapurine

2,6-Diphenyl-8-ethyl-1-deazapurine

Cat. No.: B10841355
M. Wt: 299.4 g/mol
InChI Key: PMDYRFYZMJGDQY-UHFFFAOYSA-N
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Description

2,6-Diphenyl-8-ethyl-1-deazapurine is a synthetic organic compound belonging to the class of deazapurines. Deazapurines are analogs of purines where one or more nitrogen atoms in the purine ring are replaced by carbon atoms. This compound is characterized by the presence of two phenyl groups at positions 2 and 6, and an ethyl group at position 8 on the deazapurine ring.

Preparation Methods

The synthesis of 2,6-diphenyl-8-ethyl-1-deazapurine involves several steps. One common method includes the following steps :

    Starting Material: The synthesis begins with commercially available 6-chloro-1-deazapurine.

    Substitution Reaction: The 6-chloro-1-deazapurine undergoes a substitution reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl groups at positions 2 and 6.

    Alkylation: The resulting compound is then alkylated using ethyl iodide to introduce the ethyl group at position 8.

    Purification: The final product is purified using column chromatography to obtain this compound in high yield.

Chemical Reactions Analysis

2,6-Diphenyl-8-ethyl-1-deazapurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Diphenyl-8-ethyl-1-deazapurine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diphenyl-8-ethyl-1-deazapurine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its biological effects . The specific pathways involved depend on the receptor subtype and the cellular context.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

2-ethyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C20H17N3/c1-2-18-22-19-16(14-9-5-3-6-10-14)13-17(21-20(19)23-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22,23)

InChI Key

PMDYRFYZMJGDQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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